2-(Cyclopentyloxy)ethylamine hydrochloride

描述

IUPAC Nomenclature and Systematic Identification

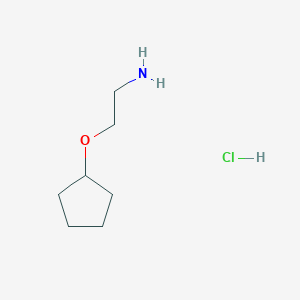

The compound 2-(cyclopentyloxy)ethylamine hydrochloride is systematically named as 2-cyclopentyloxyethanamine hydrochloride under IUPAC guidelines. Its molecular formula is C₇H₁₆ClNO , with a molecular weight of 165.66 g/mol . The structure comprises a cyclopentyl ether group linked to an ethylamine backbone, protonated at the amine terminus (Figure 1).

Table 1: Molecular identity

| Property | Value |

|---|---|

| IUPAC Name | 2-cyclopentyloxyethanamine hydrochloride |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| SMILES | C1CCC(C1)OCCN.Cl |

Crystal Structure Analysis via X-ray Diffraction

X-ray crystallographic data for this compound remain unreported in the literature. However, analogous amines, such as 2-(cyclohexyloxy)ethylamine hydrochloride, exhibit monoclinic crystal systems with hydrogen-bonded networks between the ammonium proton and chloride ions. Computational modeling suggests a similar ionic lattice arrangement for this compound, stabilized by N–H···Cl interactions.

Conformational Dynamics in Solution Phase

In solution, the molecule adopts a flexible conformation due to free rotation around the ether (–O–) and ethylene (–CH₂–CH₂–) bonds. Nuclear magnetic resonance (NMR) studies of related compounds (e.g., 2-(cyclohexyloxy)ethylamine) reveal gauche and antiperiplanar conformers interconverting rapidly at room temperature. The cyclopentyl ring exhibits puckering dynamics, with envelope and twist-boat conformations contributing to its overall solvation behavior.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

Table 2: Representative NMR shifts

| Group | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| Cyclopentyl (C5H9O) | 1.50–1.85 (m, 8H) | 23.8, 32.1, 81.5 |

| OCH₂CH₂NH₃⁺ | 3.40 (t, J=6.0 Hz, 2H) | 67.2 (OCH₂) |

| NH₃⁺ | 8.20 (br s, 3H) | Not observed |

The cyclopentyl protons appear as a multiplet between 1.50–1.85 ppm, while the ethylamine backbone shows a triplet at 3.40 ppm for the OCH₂ group. The protonated amine (–NH₃⁺) resonates as a broad singlet near 8.20 ppm, characteristic of ammonium salts.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions correlate with functional groups:

Table 3: IR vibrational frequencies

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch (NH₃⁺) | 2500–3000 (br) |

| C–O–C (ether) | 1100–1150 |

| C–N stretch | 1250–1350 |

The broad N–H stretch between 2500–3000 cm⁻¹ confirms the protonated amine, while the strong C–O–C asymmetric stretch at 1100–1150 cm⁻¹ reflects the ether linkage.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

Table 4: Major mass fragments

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 165 | [M]⁺ | Molecular ion |

| 129 | [M–HCl]⁺ | Loss of HCl |

| 84 | [C₅H₈O]⁺ | Cyclopentyloxy group |

| 30 | [CH₂NH₂]⁺ | Ethylamine backbone |

The base peak at m/z 30 corresponds to the CH₂NH₂⁺ ion, while m/z 129 arises from HCl elimination. The cyclopentyloxy group (m/z 84) further fragments into cyclopentene ions (m/z 68) via dehydration.

属性

IUPAC Name |

2-cyclopentyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-9-7-3-1-2-4-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCDMLPVQCFUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672556 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-94-2 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)cyclopentane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)ethylamine hydrochloride typically involves the reaction of cyclopentanol with ethylene oxide to form 2-(cyclopentyloxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(cyclopentyloxy)ethylamine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Cyclopentanol and Ethylene Oxide Reaction: Conducted under controlled temperature and pressure to ensure high yield and purity.

Ammonia or Amine Reaction: Typically performed in a solvent such as ethanol or methanol.

Hydrochloride Formation: The final step involves bubbling hydrogen chloride gas through the amine solution or adding concentrated hydrochloric acid.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or ketones.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Products may include cyclopentanone derivatives.

Reduction: Products include simpler amines or alcohols.

Substitution: Various substituted ethylamine derivatives.

科学研究应用

2-(Cyclopentyloxy)ethylamine hydrochloride is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Employed in the synthesis of specialty chemicals and materials.

作用机制

The mechanism by which 2-(Cyclopentyloxy)ethylamine hydrochloride exerts its effects depends on its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially influencing cellular processes such as signal transduction and metabolic regulation.

相似化合物的比较

Comparison with Structural Analogs

Detailed Comparative Analysis

Steric and Electronic Effects

- Cyclopentyl vs. Cyclohexyl Groups : The cyclopentyl group in 2-(cyclopentyloxy)ethylamine introduces moderate steric hindrance compared to the bulkier cyclohexyl analog (179.69 g/mol vs. 165.66 g/mol) . The five-membered ring may enhance conformational flexibility in reactions.

- tert-Butyloxy vs.

Solubility and Reactivity

- Polarity: The 3,4-dihydroxyphenyl derivative (195.63 g/mol) exhibits high water solubility due to phenolic -OH groups, whereas the cyclopentyl and cyclohexyl analogs are more soluble in organic solvents like ethanol .

- Reactivity : 2-Chloroethylamine hydrochloride (115.99 g/mol) is highly reactive as an alkylating agent, contrasting with the stable ether-linked cyclopentyl derivative .

Commercial and Research Utility

- Biochemical Reagents : The cyclopentyl and cyclohexyl derivatives are widely used in drug discovery due to their balanced solubility and stability .

生物活性

2-(Cyclopentyloxy)ethylamine hydrochloride is an organic compound with a unique structure that contributes to its potential biological activities. This compound, classified as an aliphatic amine, features a cyclopentyloxy group attached to an ethylamine backbone. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical applications.

- Molecular Formula : CHClN\O

- Molecular Weight : 176.69 g/mol

- Structure : The compound consists of a cyclopentane ring bonded to an ether oxygen, which is further connected to an ethylamine group.

The biological activity of this compound primarily involves its interaction with specific biological targets, including receptors and enzymes. These interactions can lead to significant biological effects, which are crucial for its potential therapeutic applications.

Enzyme Interaction

Research indicates that this compound may exhibit enzyme inhibition properties, which can modulate various biochemical pathways. For instance, it has been shown to interact with phospholipase A2 (PLA2), an enzyme involved in inflammatory responses . The inhibition of PLA2 can potentially reduce inflammation and related symptoms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Inflammation Studies : In laboratory settings, this compound demonstrated significant anti-inflammatory effects by inhibiting the activity of PLA2. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures.

- Pharmacokinetic Analysis : Studies on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics due to its hydrophilic nature, which is enhanced by the hydrochloride form.

- Toxicity Assessment : Research has indicated that while lower doses exhibit beneficial effects, higher concentrations may lead to adverse outcomes such as hepatotoxicity and nephrotoxicity. Therefore, dosage optimization is critical for maximizing therapeutic benefits while minimizing risks.

Summary of Findings

The exploration of this compound has highlighted its potential as a therapeutic agent due to its ability to modulate inflammatory pathways through enzyme inhibition and receptor interaction. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。